1-Cyclopentyl-4-(dimethylamino)-4-methyl-1-phenylpent-2-yn-1-ol
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Overview
Description
1-Cyclopentyl-4-(dimethylamino)-4-methyl-1-phenylpent-2-yn-1-ol is a complex organic compound with a unique structure that includes a cyclopentyl ring, a dimethylamino group, and a phenyl group
Preparation Methods
The synthesis of 1-Cyclopentyl-4-(dimethylamino)-4-methyl-1-phenylpent-2-yn-1-ol involves several steps. One common method includes the reaction of cyclopentylmagnesium bromide with 4-(dimethylamino)-4-methyl-1-phenylpent-2-yn-1-one under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-4-(dimethylamino)-4-methyl-1-phenylpent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can replace the dimethylamino group with other functional groups.
Scientific Research Applications
1-Cyclopentyl-4-(dimethylamino)-4-methyl-1-phenylpent-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(dimethylamino)-4-methyl-1-phenylpent-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
1-Cyclopentyl-4-(dimethylamino)-4-methyl-1-phenylpent-2-yn-1-ol can be compared with similar compounds such as:
1-Cyclopentyl-4-(dimethylamino)-4-methyl-1-phenylpentane: This compound lacks the alkyne group present in this compound, which may affect its reactivity and applications.
1-Cyclopentyl-4-(dimethylamino)-4-methyl-1-phenylbutane: This compound has a shorter carbon chain, which can influence its physical and chemical properties.
Properties
IUPAC Name |
1-cyclopentyl-4-(dimethylamino)-4-methyl-1-phenylpent-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-18(2,20(3)4)14-15-19(21,17-12-8-9-13-17)16-10-6-5-7-11-16/h5-7,10-11,17,21H,8-9,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUVSFZSBFRQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1CCCC1)(C2=CC=CC=C2)O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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